N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, a pyrazole ring, and an oxolane moiety, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
Benzothiazole and pyrazole moieties are often found in biologically active compounds. They are known to interact with various targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action of a compound depends on its specific target. Benzothiazole and pyrazole derivatives can act as inhibitors, agonists, or antagonists depending on their structure and the target they interact with
Biochemical Pathways
Benzothiazole and pyrazole derivatives can affect various biochemical pathways depending on their specific targets. They can modulate signal transduction pathways, metabolic pathways, and gene expression
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. Benzothiazole and pyrazole derivatives can have diverse pharmacokinetic properties
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Benzothiazole and pyrazole derivatives can have various biological effects, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole intermediate can be synthesized through the condensation of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions. The pyrazole intermediate is prepared by reacting hydrazine with an appropriate diketone.
The final step involves coupling the benzothiazole and pyrazole intermediates with oxolane-2-carboxylic acid under basic conditions to form the desired compound. The reaction is typically carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(5-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its combination of a benzothiazole ring, a pyrazole ring, and an oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-10-13(25-3)6-7-17(15)27-19/h6-7,9-10,14H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDZRDNUUVZNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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